Cas no 1596833-74-7 ((2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride)

(2-プロピル-2H-ピラゾール-3-イル)-メタンスルホニルクロリドは、有機合成において重要なスルホニル化試剤です。この化合物は、高い反応性を持つクロロスルホニル基を有しており、アミンやアルコールなどの求核剤と効率的に反応し、対応するスルホンアミドやスルホン酸エステルを生成します。特に、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして活用されます。その構造中のピラゾール環は、分子設計の多様性を可能にし、生物活性化合物の開発にも応用可能です。安定性と取り扱い易さを兼ね備えた、有機合成化学者にとって貴重な試剤です。

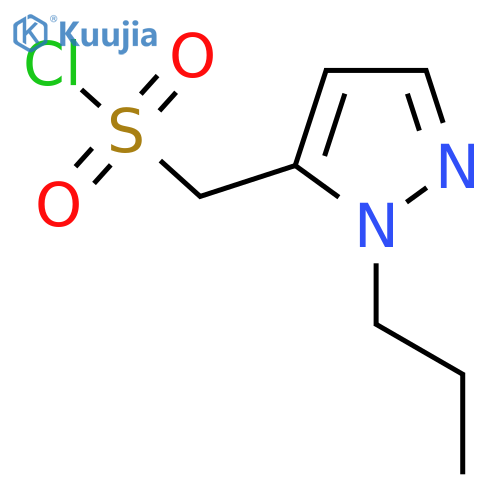

1596833-74-7 structure

商品名:(2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride

CAS番号:1596833-74-7

MF:C7H11ClN2O2S

メガワット:222.692439317703

CID:5284710

(2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- (2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride

- (1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride

- 1H-Pyrazole-5-methanesulfonyl chloride, 1-propyl-

-

- インチ: 1S/C7H11ClN2O2S/c1-2-5-10-7(3-4-9-10)6-13(8,11)12/h3-4H,2,5-6H2,1H3

- InChIKey: QZBVIVILFXEGFK-UHFFFAOYSA-N

- ほほえんだ: ClS(CC1=CC=NN1CCC)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 250

- トポロジー分子極性表面積: 60.3

- 疎水性パラメータ計算基準値(XlogP): 1.1

(2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-680945-1.0g |

(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride |

1596833-74-7 | 1g |

$1014.0 | 2023-05-26 | ||

| Enamine | EN300-680945-0.05g |

(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride |

1596833-74-7 | 0.05g |

$851.0 | 2023-05-26 | ||

| Enamine | EN300-680945-0.25g |

(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride |

1596833-74-7 | 0.25g |

$933.0 | 2023-05-26 | ||

| Enamine | EN300-680945-0.5g |

(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride |

1596833-74-7 | 0.5g |

$974.0 | 2023-05-26 | ||

| Enamine | EN300-680945-5.0g |

(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride |

1596833-74-7 | 5g |

$2940.0 | 2023-05-26 | ||

| Enamine | EN300-680945-10.0g |

(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride |

1596833-74-7 | 10g |

$4360.0 | 2023-05-26 | ||

| Enamine | EN300-680945-0.1g |

(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride |

1596833-74-7 | 0.1g |

$892.0 | 2023-05-26 | ||

| Enamine | EN300-680945-2.5g |

(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride |

1596833-74-7 | 2.5g |

$1988.0 | 2023-05-26 |

(2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

1596833-74-7 ((2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride) 関連製品

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量